Cas no 929222-14-0 (3-hydroxy-n-(2-oxotetrahydro-3-furanyl)decanamide)

3-hydroxy-n-(2-oxotetrahydro-3-furanyl)decanamide 化学的及び物理的性質
名前と識別子
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- 3-Hydroxy-N-(2-oxotetrahydro-3-furanyl)decanamide
- N-(3-HYDROXYDECENOYL)-DL-HOMOSERINE LACTONE
- 3-Hydroxy-N-(tetrahydro-2-oxo-3-furanyl)decanamide
- N-(3-Hydroxydecanoyl)-DL-homoserine lactone
- N-[(RS)-3-Hydroxydecanoyl]-DL-homoserine lactone
- 3-hydroxy-N-(2-oxooxolan-3-yl)decanamide
- 3-hydroxy-n-(2-oxotetrahydro-3-furanyl)decanamide
-
- MDL: MFCD30187081
- インチ: 1S/C14H25NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h11-12,16H,2-10H2,1H3,(H,15,17)
- InChIKey: DOICJCCMIBBSOO-UHFFFAOYSA-N
- ほほえんだ: C(NC1CCOC1=O)(=O)CC(O)CCCCCCC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 10
3-hydroxy-n-(2-oxotetrahydro-3-furanyl)decanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-396652-25 mg |
N-(3-Hydroxydecanoyl)-DL-homoserine lactone, |
929222-14-0 | ≥99% | 25mg |
¥2,001.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-396652-25mg |
N-(3-Hydroxydecanoyl)-DL-homoserine lactone, |
929222-14-0 | ≥99% | 25mg |
¥2001.00 | 2023-09-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T36989-25mg |
N-3-hydroxydecanoyl-DL-Homoserine lactone |
929222-14-0 | 25mg |
¥ 3069 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T36989-10mg |
N-3-hydroxydecanoyl-DL-Homoserine lactone |
929222-14-0 | 10mg |
¥ 1301 | 2023-09-07 | ||
1PlusChem | 1P00H1B0-25mg |
N-(3-Hydroxydecenoyl)-DL-hoMoserine lactone |
929222-14-0 | ≥98% | 25mg |
$345.00 | 2024-04-20 | |
A2B Chem LLC | AH94044-25mg |
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dec-2-enamide |
929222-14-0 | ≥98% | 25mg |
$251.00 | 2024-05-20 | |
abcr | AB470986-250mg |
N-(3-Hydroxydecenoyl)-DL-homoserine lactone, 98% (3-OH-C10-DL-Hsl); . |
929222-14-0 | 98% | 250mg |
€1996.50 | 2025-02-19 | |
AN HUI ZE SHENG Technology Co., Ltd. | 68873-10mg |
929222-14-0 | 10mg |
¥3137.58 | 2023-09-15 | |||
abcr | AB470986-25mg |
N-(3-Hydroxydecenoyl)-DL-homoserine lactone, 98% (3-OH-C10-DL-Hsl); . |
929222-14-0 | 98% | 25mg |
€249.70 | 2025-02-19 | |
A2B Chem LLC | AH94044-5mg |
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dec-2-enamide |
929222-14-0 | ≥98% | 5mg |
$73.00 | 2024-07-18 |
3-hydroxy-n-(2-oxotetrahydro-3-furanyl)decanamide 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
3-hydroxy-n-(2-oxotetrahydro-3-furanyl)decanamideに関する追加情報
3-Hydroxy-N-(2-Oxotetrahydro-3-Furanyl)Decanamide: A Comprehensive Overview
3-Hydroxy-N-(2-Oxotetrahydro-3-Furanyl)Decanamide (CAS No. 929222-14-0) is a unique organic compound with significant potential in various chemical and biological applications. This compound, characterized by its complex structure, has garnered attention in recent years due to its versatile properties and promising research outcomes. In this article, we delve into the structural features, synthesis methods, applications, and the latest advancements associated with 3-Hydroxy-N-(2-Oxotetrahydro-3-Furanyl)Decanamide.
The molecular structure of 3-Hydroxy-N-(2-Oxotetrahydro-3-Furanyl)Decanamide is defined by a decanamide backbone with a hydroxyl group at the third position and a 2-oxotetrahydrofuran ring attached via an N-linkage. This arrangement imparts the compound with unique physicochemical properties, including high solubility in organic solvents and moderate stability under physiological conditions. Recent studies have highlighted its role as a potential precursor in the synthesis of bioactive molecules, particularly in the field of drug discovery.
One of the most notable advancements involving 3-Hydroxy-N-(2-Oxotetrahydro-3-Furanyl)Decanamide is its application in peptide synthesis. Researchers have demonstrated that this compound can serve as an efficient building block for constructing complex peptide sequences due to its amide functionality and hydroxyl group reactivity. This has opened new avenues for developing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
In addition to its role in peptide synthesis, 3-Hydroxy-N-(2-Oxotetrahydro-3-Furanyl)Decanamide has shown promise in materials science. Its ability to form stable covalent bonds under mild conditions makes it a valuable component in the development of advanced polymers and biomaterials. Recent experiments have revealed that incorporating this compound into polymer networks enhances their mechanical properties and biocompatibility, making them suitable for biomedical applications such as tissue engineering scaffolds.
The synthesis of 3-Hydroxy-N-(2-Oxotetrahydro-3-Furanyl)Decanamide involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Key steps include the formation of the tetrahydrofuran ring through intramolecular cyclization and the subsequent amide bond formation. Researchers have optimized these steps to achieve high yields and improved purity levels, ensuring scalability for industrial applications.
Another area where 3-Hydroxy-N-(2-Oxotetrahydro-3-Furanyl)Decanamide has made significant contributions is in green chemistry. Its use as a catalyst in asymmetric synthesis reactions has been reported, where it facilitates the formation of chiral centers with high enantioselectivity. This not only enhances the efficiency of chemical processes but also aligns with sustainability goals by reducing waste generation.
Recent studies have also explored the biological activity of 3-Hydroxy-N-(2-Oxotetrahydro-3-Furanyl)Decanamide, particularly its interaction with cellular proteins and enzymes. Experimental data suggest that this compound exhibits moderate inhibitory effects on certain kinases, making it a potential lead molecule for anti-cancer drug development. Further research is underway to elucidate its mechanism of action and optimize its pharmacokinetic properties.
In conclusion, 3-Hydroxy-N-(2-Oxotetrahydro-3-Furanyl)Decanamide (CAS No. 929222-14-0) stands out as a versatile compound with diverse applications across multiple disciplines. Its structural features, combined with recent advancements in synthesis and application techniques, position it as a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new potentials for this compound, its role in shaping future innovations is expected to grow significantly.
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